molecular formula C9H9BO3 B8319683 [4-(3-hydroxy-1-propynyl)phenyl]boronic Acid

[4-(3-hydroxy-1-propynyl)phenyl]boronic Acid

Cat. No.: B8319683
M. Wt: 175.98 g/mol
InChI Key: DZGWJSMSIAHVMX-UHFFFAOYSA-N
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Description

[4-(3-hydroxy-1-propynyl)phenyl]boronic Acid is a useful research compound. Its molecular formula is C9H9BO3 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

[4-(3-hydroxyprop-1-ynyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11-13H,7H2

InChI Key

DZGWJSMSIAHVMX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#CCO)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrolidine (100 mL) was added to a mixture of 4-iodophenylboronic acid (19.83 g, 80.01 mol) and Pd(Ph3P)4 (0.93 g, 0.80 mmol) and the mixture was stirred for 5 min to give a solution. The solution was cooled to 0° C. and propargyl alcohol (9.4 mL, 161.5 mol) was added. The resulting solution was stirred for 1 h at 0° C. and 18 h at room temperature and then concentrated in vacuo. The residue was diluted with 2 N NaOH (200 ml), washed with dichloromethane (2×100 mL), cooled to 0° C., and acidified with 10% HCl. The precipitated solids were isolated by filtration, washed with water and dried in vacuo to provided 12.76 g (91%) of the title compound as a tan solid. MS 175 (M−H)−.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
19.83 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
91%

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